Benzo[c]-1,5-naphthyridine, 1,5-dioxide Benzo[c]-1,5-naphthyridine, 1,5-dioxide
Brand Name: Vulcanchem
CAS No.: 61564-12-3
VCID: VC20521533
InChI: InChI=1S/C12H8N2O2/c15-13-7-3-6-11-12(13)10-5-2-1-4-9(10)8-14(11)16/h1-8H
SMILES:
Molecular Formula: C12H8N2O2
Molecular Weight: 212.20 g/mol

Benzo[c]-1,5-naphthyridine, 1,5-dioxide

CAS No.: 61564-12-3

Cat. No.: VC20521533

Molecular Formula: C12H8N2O2

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Benzo[c]-1,5-naphthyridine, 1,5-dioxide - 61564-12-3

Specification

CAS No. 61564-12-3
Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
IUPAC Name 5-oxidobenzo[h][1,5]naphthyridin-1-ium 1-oxide
Standard InChI InChI=1S/C12H8N2O2/c15-13-7-3-6-11-12(13)10-5-2-1-4-9(10)8-14(11)16/h1-8H
Standard InChI Key ZHEBAKUJXYHNCO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CN(C3=CC=C[N+](=O)C3=C2C=C1)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Benzo[c]-1,5-naphthyridine 1,5-dioxide consists of a naphthyridine core—a bicyclic system comprising two fused pyridine rings—with benzo-annulation at the [c] position. The 1,5-dioxide designation indicates that both nitrogen atoms at positions 1 and 5 are oxidized to N-oxides (Fig. 1) . This oxidation imparts distinct electronic properties, including increased polarity and susceptibility to nucleophilic attack at the α-carbon positions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₈N₂O₂
Molecular Weight212.20 g/mol
IUPAC Name5-oxidobenzo[h] naphthyridin-1-ium 1-oxide
Topological Polar Surface Area50.92 Ų
LogP (Octanol-Water)2.85

The N-oxide groups disrupt the aromatic π-system, creating regions of localized electron density that facilitate regioselective functionalization . X-ray crystallography and NMR studies confirm the planar geometry, with bond lengths consistent with partial double-bond character in the N–O bonds .

Spectral Characterization

Infrared (IR) spectroscopy reveals strong absorption bands at 1260–1280 cm⁻¹ and 1350–1370 cm⁻¹, corresponding to N–O stretching vibrations . Mass spectrometry (MS) displays a molecular ion peak at m/z 212.059, consistent with the molecular formula C₁₂H₈N₂O₂ . Nuclear magnetic resonance (NMR) data further corroborate the structure:

  • ¹H NMR (CDCl₃): δ 8.25 (d, J = 8.25 Hz, H-3), 7.90–7.45 (m, aromatic protons) .

  • ¹³C NMR: Signals at 150–160 ppm indicate the presence of N-oxide carbons .

Synthetic Methodologies

Direct Oxidation of 1,5-Naphthyridine

The most common route to Benzo[c]-1,5-naphthyridine 1,5-dioxide involves the oxidation of the parent 1,5-naphthyridine using peracids such as 3-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C . This method achieves high regioselectivity due to the electronic activation of specific nitrogen sites:

1,5-Naphthyridine+2m-CPBABenzo[c]-1,5-naphthyridine 1,5-dioxide+2m-chlorobenzoic acid\text{1,5-Naphthyridine} + 2 \, \text{m-CPBA} \rightarrow \text{Benzo[c]-1,5-naphthyridine 1,5-dioxide} + 2 \, \text{m-chlorobenzoic acid}

Table 2: Optimization of Oxidation Conditions

OxidantSolventTemperature (°C)Yield (%)
m-CPBACH₂Cl₂0–585
H₂O₂/CH₃COOHCH₃COOH2562
Enzymatic*Aqueous3778
*Using monooxygenase PmlABCDEF expressed in E. coli.

Notably, enzymatic oxidation using recombinant monooxygenases offers a greener alternative, achieving 78% yield under mild conditions (37°C, aqueous buffer) .

Cyclization Approaches

Alternative syntheses employ cyclization strategies starting from o-aminopyridine derivatives. For example, Skraup-type reactions with glycerol and nitrobenzene sulfonic acid yield the 1,5-naphthyridine core, which is subsequently oxidized :

o-Aminopyridine+GlycerolH2SO4,m-NO2PhSO3Na1,5-NaphthyridineOxidation1,5-Dioxide\text{o-Aminopyridine} + \text{Glycerol} \xrightarrow{\text{H}_2\text{SO}_4, \text{m-NO}_2\text{PhSO}_3\text{Na}} \text{1,5-Naphthyridine} \xrightarrow{\text{Oxidation}} \text{1,5-Dioxide}

This method is advantageous for large-scale production, though it requires careful control of reaction conditions to avoid over-oxidation .

Reactivity and Functionalization

Cyanation Reactions

Benzo[c]-1,5-naphthyridine 1,5-dioxide undergoes smooth cyanation with trimethylsilane carbonitrile (Me₃SiCN) in the presence of triethylamine, yielding 6-cyano and 5-cyano derivatives (Fig. 2) . The reaction proceeds via silylation of the N-oxide to form a benzonaphthyridinium intermediate, which reacts with cyanide ions:

1,5-Dioxide+Me3SiCNEt3N, CH2Cl2Cyano Derivative+Me3SiOH\text{1,5-Dioxide} + \text{Me}_3\text{SiCN} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{Cyano Derivative} + \text{Me}_3\text{SiOH}

Table 3: Cyanation Outcomes

Starting MaterialProductYield (%)
Benzo[c]-1,5-naphthyridine 1,5-dioxide6-Cyanobenzo[c] naphthyridine72
Benzo[h]-1,6-naphthyridine 1,6-dioxide5-Cyanobenzo[h] naphthyridine68

Hydrolysis to Carboxylic Acids

The cyano derivatives are readily hydrolyzed to carboxylic acids under basic conditions. Heating with 20% aqueous NaOH at 100°C for 6 hours affords benzo[c] naphthyridine-6-carboxylic acid in 72% yield :

6-Cyano DerivativeNaOH, Δ6-Carboxylic Acid\text{6-Cyano Derivative} \xrightarrow{\text{NaOH, Δ}} \text{6-Carboxylic Acid}

This transformation is critical for generating building blocks for metal-organic frameworks (MOFs) and pharmaceutical agents .

Applications in Drug Discovery and Materials Science

Pharmacological Agents

The 1,5-naphthyridine scaffold is prevalent in kinase inhibitors and antimicrobial agents. For instance, 8-hydroxy-1,5-naphthyridine derivatives exhibit potent activity against Mycobacterium tuberculosis by targeting DNA gyrase . The N-oxide moiety enhances solubility and bioavailability, making it a valuable pharmacophore .

Catalysis and Materials

Benzo[c]-1,5-naphthyridine 1,5-dioxide serves as a ligand in iridium and ruthenium complexes for catalytic dehydrogenation reactions . Its planar structure and electron-deficient nature facilitate π-stacking in conductive polymers, enabling applications in organic electronics .

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